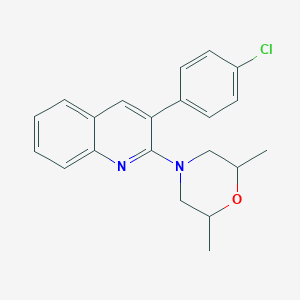

3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline

Description

3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline is a quinoline derivative characterized by a 4-chlorophenyl group at position 3 and a 2,6-dimethylmorpholino substituent at position 2 of the quinoline scaffold. The morpholino group, a six-membered saturated ring containing one nitrogen and one oxygen atom, is known to enhance solubility and bioavailability compared to simpler amine or aryl substituents .

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)quinolin-2-yl]-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c1-14-12-24(13-15(2)25-14)21-19(16-7-9-18(22)10-8-16)11-17-5-3-4-6-20(17)23-21/h3-11,14-15H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPXXDXDSQETEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Substitution with 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Introduction of 2,6-Dimethylmorpholino Group: The final step involves the nucleophilic substitution reaction where the quinoline derivative reacts with 2,6-dimethylmorpholine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies have shown that quinoline derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, derivatives of quinoline have been synthesized and tested for their effectiveness against Mycobacterium tuberculosis, with some compounds demonstrating potent inhibitory effects on the InhA enzyme, which is crucial for bacterial cell wall synthesis .

Anticancer Properties

Research has indicated that quinoline derivatives possess anticancer activities. The compound has been explored for its potential to inhibit cancer cell proliferation through various mechanisms. For example, certain derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism of action often involves the modulation of apoptotic pathways and inhibition of specific kinases involved in tumor growth .

Pharmacological Applications

Enzyme Inhibition

3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline has been studied as a potential inhibitor of phosphodiesterase enzymes (PDEs), particularly PDE4D. Inhibition of PDE4D can elevate intracellular cAMP levels, leading to reduced expression of inflammatory cytokines. This pathway is being explored for therapeutic applications in neurodegenerative diseases and mood disorders .

Therapeutic Development

The compound is under investigation for its role in developing novel therapeutic agents targeting various diseases, including neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system-active drug .

Material Science

Synthesis of New Materials

In addition to biological applications, 3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline serves as a building block in organic synthesis for creating complex molecules. Its unique chemical structure allows it to be utilized in the development of new materials with specific properties, such as enhanced electrical conductivity or improved thermal stability .

Data Tables

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinoline Derivatives

Key Observations :

- Morpholino vs. Amino/Methoxy Groups: The 2,6-dimethylmorpholino group in the target compound likely improves aqueous solubility compared to the amino and methoxy substituents in compound 4k , which are less polar.

- Chalcone Integration: The chalcone-containing derivative exhibits π–π stacking interactions (centroid distances: 3.428–3.770 Å), a feature absent in morpholino-substituted quinolines. These interactions may enhance solid-state stability but could reduce bioavailability compared to morpholino derivatives.

Biological Activity

3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives are widely recognized in medicinal chemistry for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound 3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline is under investigation for its potential applications in treating various diseases due to its unique structural features.

The biological activity of 3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline is primarily attributed to its interaction with specific molecular targets. It may exert its effects by:

- Inhibition of Enzymes : The compound may inhibit the activity of certain kinases or phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways.

- DNA Interaction : Potential binding to DNA could influence gene expression and cellular proliferation.

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and affecting downstream signaling pathways.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activities. In vitro studies have shown that 3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline has the potential to inhibit the growth of various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against human cervical cancer (HeLa) and adenocarcinoma (HT29) cell lines.

- Mechanism : The anticancer effect is believed to be mediated through apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its structural characteristics enable it to interact with microbial targets effectively:

- Activity Against Bacteria : Preliminary studies suggest that it may exhibit inhibitory effects on pathogenic bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Compounds similar in structure have demonstrated MIC values as low as 12.5 μg/mL against certain strains, indicating strong antimicrobial potential .

Research Findings and Case Studies

A summary of key research findings related to the biological activity of 3-(4-Chlorophenyl)-2-(2,6-dimethylmorpholino)quinoline is presented below:

Q & A

Q. How to reconcile conflicting XRD and NMR data on morpholino group conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.